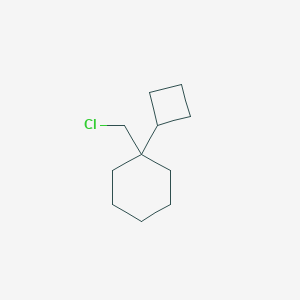
1-(Chloromethyl)-1-cyclobutylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-cyclobutylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and a cyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclobutylcyclohexane typically involves the chloromethylation of 1-cyclobutylcyclohexane. This can be achieved through the reaction of 1-cyclobutylcyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexane ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and controlled reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-cyclobutylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: 1-(Hydroxymethyl)-1-cyclobutylcyclohexane, 1-(Aminomethyl)-1-cyclobutylcyclohexane.
Oxidation: 1-(Carboxymethyl)-1-cyclobutylcyclohexane.
Reduction: 1-(Methyl)-1-cyclobutylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-cyclobutylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-cyclobutylcyclohexane involves its ability to undergo chemical transformations that modify its structure and reactivity. The chloromethyl group can act as a reactive site for nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in further chemical reactions, depending on their functional groups and molecular structure.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-cyclohexylcyclohexane: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
1-(Chloromethyl)-1-methylcyclohexane: Contains a methyl group instead of a cyclobutyl group.
1-(Chloromethyl)-1-phenylcyclohexane: Features a phenyl group in place of the cyclobutyl group.
Uniqueness: 1-(Chloromethyl)-1-cyclobutylcyclohexane is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H19Cl |
|---|---|
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-cyclobutylcyclohexane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h10H,1-9H2 |
InChI-Schlüssel |
KMCCVIZVTVMPQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCl)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)
![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)
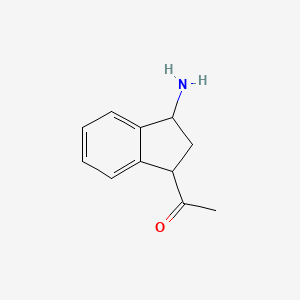
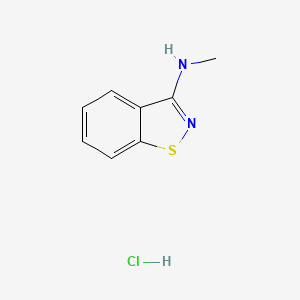
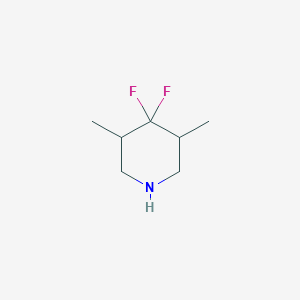
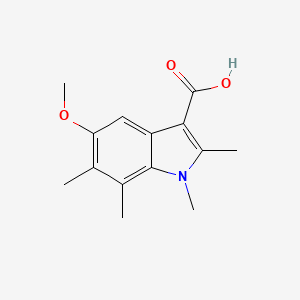
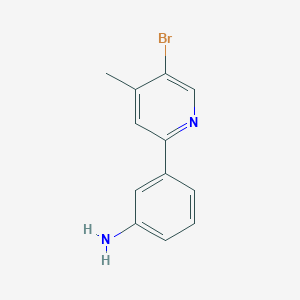
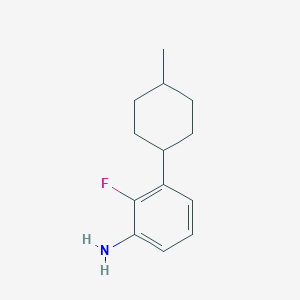


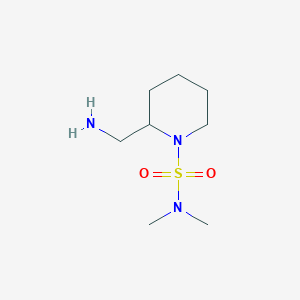
amine](/img/structure/B13225090.png)

![Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13225113.png)
